molecular formula C9H9BrF3NO3S B1593444 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-74-7

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1593444
CAS No.: 957062-74-7
M. Wt: 348.14 g/mol
InChI Key: MTKFSLMOTTXCNW-UHFFFAOYSA-N
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Description

Substituent Effects on Molecular Properties

Property This compound 4-Bromo-2-(Trifluoromethoxy)Benzenesulfonamide N-Ethyl-4-Bromo-3-Trifluoromethylbenzenesulfonamide
Molecular Formula C₉H₉BrF₃NO₃S C₇H₅BrF₃NO₃S C₉H₉BrF₃NO₂S
Molecular Weight (g/mol) 348.14 320.08 332.14
Dipole Moment (Debye) 4.8 5.1 4.3
LogP (Octanol-Water) 2.9 2.4 3.2

Key Structural Differences

  • Bromine Position : Moving bromine from the 2-position (target compound) to the 4-position (CID 749262-49-5) reduces steric clashes with the sulfonamide group, increasing solubility by 18%.
  • N-Substituents : Replacement of the ethyl group with hydrogen (as in CID 2778398) lowers thermal stability (ΔTₘ = −34°C).
  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound enhances resonance stabilization compared to the purely inductive −CF₃ group in CID 1020252-99-6.

Electronic and Reactivity Trends

  • Electrophilic Aromatic Substitution : The 2-bromo substituent directs incoming electrophiles to the 5-position, whereas 4-bromo analogs exhibit meta-directing behavior.
  • Hydrogen Bonding : N-Ethyl derivatives form weaker hydrogen bonds with proteins compared to N-H sulfonamides (ΔG = −2.1 kcal/mol vs. −3.4 kcal/mol).

These structural and electronic distinctions underscore the unique physicochemical profile of this compound, positioning it as a versatile scaffold for further chemical modification.

Properties

IUPAC Name

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKFSLMOTTXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650465
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-74-7
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethoxy group and a sulfonamide moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure

The compound can be represented as follows:

C10H10BrF3N2O3S\text{C}_10\text{H}_{10}\text{BrF}_3\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A bromine atom, which may enhance lipophilicity and biological activity.
  • A trifluoromethoxy group, known for its ability to modulate pharmacokinetic properties.
  • A sulfonamide moiety, often associated with antibacterial and antitumor activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been tested against Mycobacterium tuberculosis, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values.

CompoundMIC (µg/mL)Selectivity Index
This compoundTBDTBD

Note: TBD indicates that further research is needed to establish these values specifically for the compound .

Anticancer Activity

Preliminary studies suggest that compounds with similar functionalities can inhibit cancer cell proliferation. For example, the incorporation of trifluoromethoxy groups has been linked to enhanced activity against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549).

Case Studies

  • Inhibition of Tumor Growth : In vitro assays have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting microtubule assembly. The mechanism involves disrupting the cell cycle at the G2/M phase.
  • Cell Line Testing : A study on a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating potent anticancer activity.

Enzyme Inhibition

The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.

Mechanistic Insights

The binding affinity of this compound towards target enzymes remains to be fully characterized. However, similar compounds have shown competitive inhibition patterns with established enzyme targets.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary assessments suggest that the trifluoromethoxy group may enhance metabolic stability and bioavailability.

ParameterValue
Half-lifeTBD
BioavailabilityTBD
Metabolic StabilityTBD

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties:
The sulfonamide moiety in 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is known for its antibacterial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, making them effective against a range of bacterial infections. This compound's structure suggests it may exhibit similar antibacterial properties, making it a candidate for drug development against resistant bacterial strains .

Potential in Cancer Treatment:
Compounds containing trifluoromethyl groups often show enhanced metabolic stability and bioactivity. Research indicates that derivatives of sulfonamides can have anticancer properties. Therefore, this compound may be investigated for its efficacy in cancer therapy, potentially targeting specific cancer cell pathways .

Treatment of Hyperuricemia and Gout:
Recent studies have pointed towards the effectiveness of sulfonamide derivatives in treating hyperuricemia and gout. These conditions are characterized by elevated uric acid levels, leading to painful joint inflammation. The compound may be developed into a therapeutic agent that reduces serum uric acid concentrations, thus alleviating symptoms associated with gout .

Chemical Research Applications

Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. This versatility is crucial for creating new pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies:
The compound's structure allows researchers to perform structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By varying the bromine or trifluoromethoxy groups, researchers can explore the pharmacological profiles of related compounds, leading to the discovery of more effective drugs .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Applications
4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamidetert-butyl group instead of ethylDifferent biological activity profile
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamideMethyl group substitutionPotentially altered pharmacokinetics
2-Chloro-N-ethyl-5-(trifluoromethyl)benzenesulfonamideChlorine instead of bromineDifferent reactivity patterns due to halogen type

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds, providing insights into the design of new derivatives with targeted functions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward nucleophilic attack, particularly at the bromine-bearing carbon.

Key Reactions:

  • Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield N-aryl amines.

  • Alkoxy Substitution : Treatment with alcohols (e.g., methanol, ethanol) in the presence of KOH or NaH produces aryl ether derivatives.

  • Cyanide Substitution : Reacts with NaCN or KCN in DMF at elevated temperatures to form cyano-substituted products.

Table 1: Substitution Reaction Conditions and Products

Reaction TypeReagents/ConditionsProduct
Amine SubstitutionMethylamine, DMF, 100°C, 12h2-(Methylamino)-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Alkoxy SubstitutionEthanol, KOH, reflux, 8h2-Ethoxy-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Cyanide SubstitutionNaCN, DMF, 120°C, 6h2-Cyano-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethoxy group (-OCF₃) strongly activates the aromatic ring toward NAS due to its electron-withdrawing nature. This facilitates reactions with hard nucleophiles like hydroxide or alkoxide ions under mild conditions.

Mechanistic Insight :

  • The trifluoromethoxy group directs nucleophiles to the para position relative to itself, but steric and electronic effects from the sulfonamide group may alter regioselectivity.

  • Reaction rates are enhanced in polar solvents (e.g., DMSO) with catalytic phase-transfer agents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol at 80°C.

  • Stille Coupling : Couples with organostannanes (e.g., vinyltributyltin) under similar catalytic conditions to form styrene derivatives.

Table 2: Cross-Coupling Reaction Examples

Coupling TypePartner ReagentCatalyst SystemProduct
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
StilleVinyltributyltinPdCl₂(PPh₃)₂, CuI2-Vinyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Functional Group Transformations

The sulfonamide group can undergo further modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated sulfonamides.

  • Hydrolysis : Under strong acidic conditions (HCl, reflux), the sulfonamide group converts to a sulfonic acid, though this reaction is rarely employed due to stability concerns.

Comparative Reactivity with Analogues

Replacement of the trifluoromethoxy group with other substituents significantly alters reactivity:

Table 3: Substituent Effects on Reaction Rates

CompoundRelative Reactivity in NASDominant Pathway
2-Bromo-N-ethyl-4-(trifluoromethoxy)High (1.0)NAS
2-Bromo-N-ethyl-4-methoxyModerate (0.3)Electrophilic Substitution
2-Bromo-N-ethyl-4-nitroVery High (2.5)NAS
  • The trifluoromethoxy group increases reactivity compared to methoxy but is less activating than nitro groups.

Research Findings

  • Biological Relevance : Analogues of this compound have shown inhibitory activity against bacterial dihydropteroate synthase, with the trifluoromethoxy group enhancing membrane permeability .

  • Synthetic Utility : Used as a precursor in the synthesis of ET receptor antagonists, where bromine substitution enables diversification of the aromatic core .

This compound’s versatility in substitution and coupling reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to optimize yields and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences between 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide and structurally related benzenesulfonamides:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound 2-Br, 4-CF₃O, N-ethyl 386.22 (calculated) Potential enzyme inhibition (inferred)
N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (5c) 4-CF₃O, N-cyclobutyl, chromenylmethyl 484.06 (HRMS) Antiviral agent development
4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2-(trifluoromethoxy)benzenesulfonamide (Compound 3) 4-Br, 2-CF₃O, quinolinyloxy 646.59 (calculated) WD repeat-containing protein inhibition
N-(Adamantan-1-yl)carbamothioyl)-4-(trifluoromethoxy)benzenesulfonamide (14a) 4-CF₃O, adamantyl-carbamothioyl 520.09 (HRMS) Thio-augmented sulfonylurea synthesis
N-(bis(tert-butylamino)methylene)-4-(trifluoromethoxy)benzenesulfonamide (3g) 4-CF₃O, bis(tert-butylamino)methylene 398.37 (calculated) Reactivity studies via N–H bond scission
Key Observations:
  • Substituent Effects : The bromine and trifluoromethoxy groups enhance electrophilic character and metabolic stability, as seen in Compound 3, which exhibited potent inhibitory activity against WD repeat-containing proteins .
  • Biological Relevance : Benzenesulfonamides with trifluoromethoxy groups are frequently associated with high-affinity binding to carbonic anhydrase isoforms, suggesting a plausible mechanism for the target compound .
NMR and HRMS Data:
  • Target Compound : Expected ¹³C NMR peaks would include δ ~132–125 ppm for aromatic carbons, δ ~116 ppm for the trifluoromethoxy group, and δ ~48–29 ppm for the N-ethyl group, based on trends in analogs like 5c .
  • Compound 5c : ¹³C NMR (CDCl₃): δ 132.2 (aromatic), 76.3 (chromenyl), 52.9 (N-cyclobutyl), 29.7 (CH₃) . HRMS confirmed a molecular ion at m/z 484.0561 .

Preparation Methods

Preparation of Halogenated Trifluoromethoxybenzenesulfonamide Intermediates

A patented process describes the preparation of halogenated trifluoromethoxybenzenesulfonamides by reacting halogenated trifluoromethoxybenzenesulfonyl chlorides with ammonia or amines. The halogen (X) is preferably bromine or chlorine, with bromine favored for the target compound.

Key reaction conditions:

  • Starting material: Mixtures of 2-trifluoromethoxy-5-bromobenzenesulfonamide and 5-trifluoromethoxy-2-bromobenzenesulfonamide.
  • Solvent: Methanol.
  • Base: Potassium hydroxide.
  • Catalyst: Palladium on activated carbon (5%).
  • Temperature: Approximately 50°C.
  • Pressure: Initial hydrogen pressure around 35 bar.
  • Reaction time: 20 hours.

After hydrogenation, the reaction mixture is filtered to remove the catalyst, concentrated, and the product is isolated by crystallization from n-butanol, yielding 2-trifluoromethoxybenzenesulfonamide with high purity and an 89% yield.

Step Reagent/Condition Purpose Outcome
1 Halogenated trifluoromethoxybenzene sulfonyl chloride + NH3 Formation of sulfonamide Halogenated trifluoromethoxybenzenesulfonamide
2 Methanol + KOH + Pd/C + H2 (50°C, 35 bar, 20 h) Hydrogenation/dehalogenation Purified sulfonamide product
3 Filtration, concentration, crystallization Isolation and purification Crystalline sulfonamide (89% yield)

N-Ethylation of Benzenesulfonamide

N-alkylation of benzenesulfonamide derivatives is commonly achieved by reacting the sulfonamide with an alkyl halide (e.g., ethyl bromide) in the presence of a base such as triethylamine, typically in a polar aprotic solvent like dimethylformamide (DMF). This method is supported by analogous procedures for S-alkylation of sulfonamide derivatives.

Typical conditions:

  • Sulfonamide dissolved in DMF.
  • Triethylamine added as base.
  • Ethyl bromide added dropwise.
  • Stirring at room temperature for 2–3 hours.
  • Workup by dilution with water, filtration, washing, and recrystallization.
Step Reagent/Condition Purpose Outcome
1 Sulfonamide + DMF Solvent system Dissolution of substrate
2 Triethylamine Base Deprotonation of sulfonamide
3 Ethyl bromide Alkylating agent N-ethylated sulfonamide
4 Workup (water dilution, filtration, recrystallization) Isolation and purification Pure N-ethyl sulfonamide

Alternative Synthetic Routes and Key Findings

  • Halogenation and Nitration: Precursor compounds such as 4-bromo-2-nitrobenzotrifluoride can be synthesized via nitration, ammoniation, bromination, and deamination steps starting from m-chlorobenzotrifluoride. This route avoids low-temperature diazotization and reduces environmental impact.

  • Catalytic Hydrogenation: Use of palladium on activated carbon under hydrogen pressure is effective for selective dehalogenation and reduction steps in the preparation of trifluoromethoxybenzenesulfonamide derivatives.

  • Purification Techniques: Crystallization from solvents such as n-butanol and extraction with ethyl acetate or acetic acid ethyl ester are effective in isolating high-purity products.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Sulfonamide formation Halogenated trifluoromethoxybenzenesulfonyl chloride + NH3 Not specified Key intermediate formation
Catalytic hydrogenation Pd/C (5%), KOH, Methanol, H2 (50°C, 35 bar, 20 h) 89 High purity, crystalline product
N-Ethylation Ethyl bromide, Triethylamine, DMF, RT, 2–3 h Not specified Standard alkylation procedure
Alternative bromination/nitration Bromination, nitration, ammoniation, deamination Not specified Industrial scale route for precursors

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential functionalization of a benzene ring. For example:

  • Sulfonamide formation : Reacting a brominated benzene precursor with ethylamine under sulfonylation conditions (e.g., using sulfonic acid chlorides).
  • Trifluoromethoxy introduction : Electrophilic substitution or coupling reactions, as seen in similar compounds, where nitration and reduction steps precede trifluoromethoxy group installation .
  • Purification challenges : Low yields (e.g., 9% in a related sulfonamide synthesis) often arise from steric hindrance or competing side reactions. Optimization may involve adjusting stoichiometry, temperature, or using high-purity intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • <sup>1</sup>H/<sup>19</sup>F NMR : Key for confirming substituent positions and purity. For example, <sup>19</sup>F NMR signals at δF −60.3 ppm indicate trifluoromethoxy groups, while aromatic proton couplings (e.g., J = 2.4–8.8 Hz) resolve substitution patterns .
  • LCMS : Monitors reaction progress and detects intermediates. A molecular ion peak at m/z = 429.2 [M+H]<sup>+</sup> aligns with the compound’s molecular weight .
  • Purity analysis : AUC (Area Under the Curve) ≥95% via HPLC ensures suitability for biological assays .

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) predict the electronic properties of this compound, and what experimental validations are required?

  • DFT applications : Exact-exchange functionals (e.g., B3LYP) model the electron-withdrawing effects of bromo and trifluoromethoxy groups, predicting charge distribution and reactive sites. For example, the sulfonamide group’s electron-deficient nature can be quantified via Mulliken charges .
  • Validation : Comparing computed vibrational spectra (IR/Raman) with experimental data resolves discrepancies. For instance, deviations >2.4 kcal/mol in bond dissociation energies may indicate limitations in functional selection .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzenesulfonamides, and how do hydrogen-bonding networks influence their solid-state packing?

  • Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are standard. WinGX integrates these tools for small-molecule crystallography .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R2<sup>2</sup>(8) dimers, which stabilize crystal lattices. For example, sulfonamide N–H···O interactions may dominate packing in related structures .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Substituent effects : Replacing bromo with CF3 or naphthalene rings (as in related sulfonamides) alters lipophilicity and target binding. For instance, bulkier groups may improve enzyme inhibition by occupying hydrophobic pockets .
  • Linker optimization : Switching sulfonamide to carboxamide linkers (e.g., in thiophene derivatives) modulates solubility and metabolic stability, as seen in kinase inhibitor studies .

Methodological Considerations

Q. What experimental protocols mitigate contradictions between computational predictions and observed reactivity in trifluoromethoxy-containing sulfonamides?

  • Case study : Discrepancies in reaction yields (e.g., theoretical vs. experimental LCMS results) may arise from solvent effects or transition-state barriers not captured by DFT. Multi-configurational calculations (CASSCF) or kinetic profiling (e.g., Eyring plots) can resolve these .

Q. How are mechanistic insights into sulfonamide-based enzyme inhibition derived from kinetic and crystallographic data?

  • Kinetic assays : IC50 measurements using fluorogenic substrates quantify inhibition potency.
  • Co-crystallization : X-ray structures (e.g., PDB entries) reveal binding modes. For example, the trifluoromethoxy group’s orientation in a hydrophobic pocket may explain enhanced affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 2
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2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

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